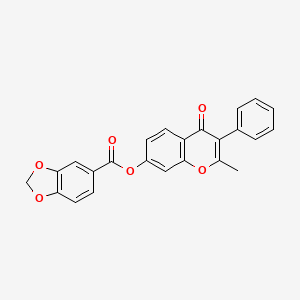
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C24H16O6 and its molecular weight is 400.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The compound has been used in the synthesis and structural analysis of chromane derivatives. Studies like those by Ciolkowski et al. (2009) focused on the synthesis of similar compounds and their conformational analysis using various spectroscopic techniques and X-ray analysis (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Complex Formation with Metal Ions
Research by Myannik et al. (2018) explored the synthesis of novel organic ligands similar to the compound . These ligands were used to form complexes with copper(II), cobalt(II), and nickel(II), demonstrating the potential of such compounds in complex formation and coordination chemistry (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
Antimicrobial Activity
There is significant interest in the antimicrobial properties of derivatives of this compound. For instance, Ghashang et al. (2013) described a solvent-free method for synthesizing derivatives with considerable in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013). Additionally, Behrami and Dobroshi (2019) synthesized new derivatives and tested their antibacterial effects, showing promising results (Behrami & Dobroshi, 2019).
Spectroscopic and Luminescence Properties
Kozlov et al. (2010) investigated the spectral luminescence properties of compounds obtained from similar chemical reactions, which could have implications in fields like material science and photophysics (Kozlov, Bondarev, Knyukshto, Odnoburtsev, & Basalaeva, 2010).
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-14-22(15-5-3-2-4-6-15)23(25)18-9-8-17(12-20(18)29-14)30-24(26)16-7-10-19-21(11-16)28-13-27-19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLEYQVZKUDGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
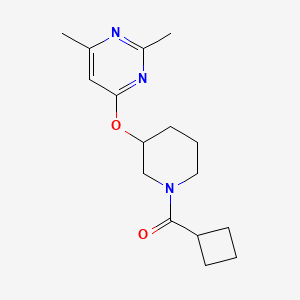
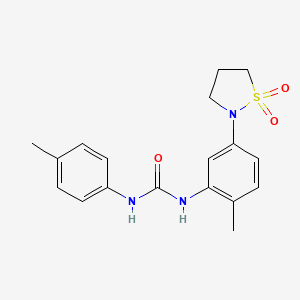
![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)
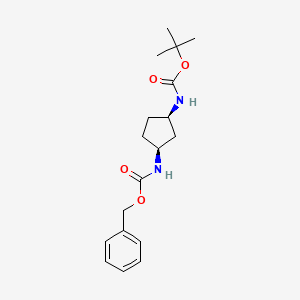
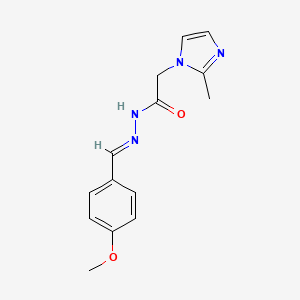
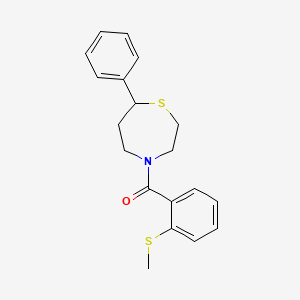

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)
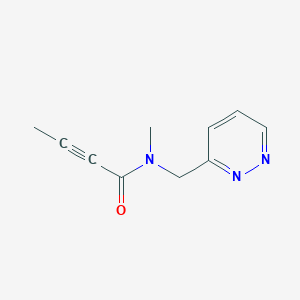
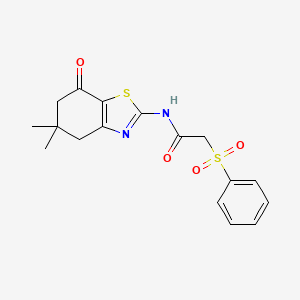
![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
